An In-depth Technical Guide to Palitantin-Producing Fungal Strains
An In-depth Technical Guide to Palitantin-Producing Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Palitantin, a bioactive polyketide metabolite, with a focus on the fungal strains responsible for its production. This document outlines the key producing organisms, quantitative production data, detailed experimental protocols for cultivation, extraction, purification, and analysis, as well as insights into the biosynthetic pathways.
Palitantin-Producing Fungal Strains
Palitantin has been isolated from a variety of fungal species, primarily within the genus Penicillium. More recently, other genera have also been identified as producers. The known Palitantin-producing fungal strains are summarized below.
Table 1: Known Fungal Strains Producing Palitantin
| Fungal Strain | Reference(s) |
| Penicillium palitans | [1][2] |
| Penicillium brefeldianum | [3] |
| Penicillium commune | [4] |
| Penicillium implicatum | [4] |
| Penicillium sp. AMF1a | [5][6] |
| Penicillium frequentans | [7] |
| Geomyces sp. 3-1 (Antarctic fungus) | [8][9] |
Quantitative Production of Palitantin
The production yield of Palitantin can vary significantly depending on the fungal strain and the fermentation conditions employed. To date, Penicillium sp. AMF1a has been reported as a high-yield producer.
Table 2: Quantitative Yield of Palitantin from Fungal Fermentation
| Fungal Strain | Fermentation Method | Medium | Yield | Reference(s) |
| Penicillium sp. AMF1a | Submerged Fermentation | 2% Malt Medium | ~160 mg/L | [5][6] |
| Penicillium palitans | Solid-State Fermentation | Not Specified | Not Quantified | [10] |
Experimental Protocols
This section details the methodologies for the cultivation of Palitantin-producing fungi, followed by the extraction, purification, and analytical quantification of the target metabolite.
Fungal Cultivation
Objective: To cultivate Palitantin-producing fungal strains for the biosynthesis of the target metabolite.
Materials:
-
Selected fungal strain (e.g., Penicillium sp. AMF1a)
-
Culture media (e.g., Czapek Yeast Autolysate (CYA) agar, Malt Extract Agar (MEA), Potato Dextrose Agar (PDA) for sporulation; 2% Malt Extract Broth for liquid fermentation)[9]
-
Sterile petri dishes, flasks, and bioreactors
-
Incubator
-
Shaker (for submerged cultures)
Protocol for Submerged Fermentation (adapted from[5][6]):
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable agar medium (e.g., MEA) at 25°C for 7-10 days to induce sporulation.[9]
-
Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile surfactant solution (e.g., 0.05% Tween 80).
-
Determine the spore concentration using a hemocytometer.
-
-
Fermentation:
-
Inoculate a suitable volume of sterile 2% malt extract broth with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.
-
Monitor the production of Palitantin periodically by taking small aliquots of the culture broth for analysis.
-
Extraction of Palitantin
Objective: To extract Palitantin from the fungal culture.
Materials:
-
Fungal culture broth and/or mycelial mass
-
Organic solvents (e.g., ethyl acetate, chloroform, methanol)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separation of Biomass: Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Liquid-Liquid Extraction of Broth:
-
Acidify the culture filtrate to approximately pH 3-4 with a suitable acid (e.g., HCl).
-
Extract the acidified filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers.
-
-
Extraction from Mycelium (if intracellular):
-
Lyophilize the mycelial mass to remove water.
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with methanol or a mixture of chloroform and methanol (e.g., 2:1 v/v) with stirring for several hours.
-
Filter the extract to remove the mycelial debris.
-
-
Concentration:
-
Combine the organic extracts from the broth and mycelium (if applicable).
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude Palitantin extract.
-
Purification of Palitantin
Objective: To purify Palitantin from the crude extract.
Materials:
-
Crude Palitantin extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Glass column for chromatography
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
-
C18 reversed-phase column (for HPLC)
-
Acetonitrile, water, and acid (e.g., formic acid or acetic acid) for HPLC mobile phase
Protocol:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Palitantin.
-
Pool the pure fractions and evaporate the solvent.
-
-
Preparative HPLC (for higher purity):
-
Dissolve the partially purified Palitantin from the silica gel column in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase preparative HPLC column.
-
Elute with a suitable isocratic or gradient mobile phase, such as a mixture of acetonitrile and water with a small percentage of acid (e.g., 0.1% formic acid).[3][11]
-
Monitor the elution with a UV detector at a wavelength where Palitantin absorbs (e.g., 263 nm).
-
Collect the peak corresponding to Palitantin.
-
Lyophilize or evaporate the solvent to obtain pure Palitantin.
-
Quantification and Structural Elucidation
Objective: To quantify the amount of Palitantin and confirm its structure.
Materials and Instruments:
-
Purified Palitantin
-
Palitantin standard (if available)
-
Analytical High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical C18 reversed-phase column
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Deuterated solvents (e.g., CDCl3, MeOD)
-
Mass Spectrometer (MS)
Protocols:
-
Quantitative HPLC:
-
Prepare a standard curve of Palitantin at known concentrations.
-
Inject the purified sample and standards onto an analytical C18 column.
-
Elute with a suitable mobile phase (e.g., acetonitrile:water gradient).
-
Detect Palitantin using a UV detector at its maximum absorbance wavelength.
-
Calculate the concentration of Palitantin in the sample by comparing its peak area to the standard curve.
-
-
NMR Spectroscopy for Structural Elucidation:
-
Mass Spectrometry for Molecular Weight and Fragmentation Analysis:
Biosynthesis and Regulation
Palitantin is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs).[17][18][19][20] The biosynthesis of such compounds in fungi is typically regulated at the genetic level, with the responsible genes often organized in a biosynthetic gene cluster (BGC).[5][7][21][22][23]
The regulation of secondary metabolism in Penicillium is complex and influenced by various environmental factors such as nutrient availability (carbon and nitrogen sources), pH, and temperature.[24][25] Global regulatory proteins, often transcription factors, control the expression of the biosynthetic gene clusters.[24][26][27]
Visualizations
Experimental Workflow
Caption: Experimental workflow for Palitantin production.
Proposed Polyketide Biosynthetic Pathway for Palitantin
Caption: Generalized Palitantin biosynthetic pathway.
Regulation of Secondary Metabolism in Penicillium
Caption: Regulation of Palitantin biosynthesis.
References
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- 5. mdpi.com [mdpi.com]
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- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 18. Phylogenomic analysis of type I polyketide synthase genes in pathogenic and saprobic ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of a Polyketide Synthase Involved in Sorbicillin Biosynthesis by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genome-Based Analysis of Verticillium Polyketide Synthase Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 24. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Members of the Penicillium chrysogenum Velvet Complex Play Functionally Opposing Roles in the Regulation of Penicillin Biosynthesis and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]
